molecular formula C4H8O4 B034612 Methyl 2-Hydroxy-2-methoxyacetate CAS No. 19757-97-2

Methyl 2-Hydroxy-2-methoxyacetate

Cat. No. B034612
CAS RN: 19757-97-2
M. Wt: 120.1 g/mol
InChI Key: OVJJVYHDJVQFSF-UHFFFAOYSA-N
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Description

“Methyl 2-Hydroxy-2-methoxyacetate” is a chemical reagent used in pharmaceutical synthesis such as the preparation of Bryostatin 1 derivatives which act as PKC-1 inhibitors in cancer therapy .


Synthesis Analysis

The synthesis of “Methyl 2-Hydroxy-2-methoxyacetate” involves the use of a compound of the above formula (II), methanol, a solid supported catalyst G2, and a two-component accelerator. The reaction is incubated at 70°C for 4 hours. After completion of the reaction, the reaction mixture is filtered while hot, and the filtrate is distilled under reduced pressure . It’s also been synthesized from hemiacetals using a cyclometalated NHC-Pd (II) complex as a highly reactive catalyst .


Molecular Structure Analysis

The molecular formula of “Methyl 2-Hydroxy-2-methoxyacetate” is C4H8O4. The InChI is 1S/C4H8O4/c1-7-3(5)4(6)8-2/h3,5H,1-2H3 and the InChIKey is OVJJVYHDJVQFSF-UHFFFAOYSA-N .


Chemical Reactions Analysis

“Methyl 2-Hydroxy-2-methoxyacetate” is used in the preparation of Bryostatin 1 derivatives which act as PKC-1 inhibitors in cancer therapy .


Physical And Chemical Properties Analysis

“Methyl 2-Hydroxy-2-methoxyacetate” has a molecular weight of 120.10 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 3. The exact mass is 120.04225873 g/mol and the monoisotopic mass is 120.04225873 g/mol .

Safety And Hazards

When handling “Methyl 2-Hydroxy-2-methoxyacetate”, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

methyl 2-hydroxy-2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c1-7-3(5)4(6)8-2/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJJVYHDJVQFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864900
Record name Acetic acid, 2-hydroxy-2-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Hydroxy-2-methoxyacetate

CAS RN

19757-97-2
Record name Methyl 2-hydroxy-2-methoxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19757-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-hydroxy-2-methoxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, 2-hydroxy-2-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-Hydroxy-2-methoxyacetate
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